molecular formula C21H34O4 B12795320 (1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol

(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol

Cat. No.: B12795320
M. Wt: 350.5 g/mol
InChI Key: AKKFAKCBIIOLLX-AGWGZFLESA-N
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Description

The compound (1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol is a complex organic molecule with a unique tricyclic structure This compound is characterized by its multiple chiral centers and a combination of functional groups, including methoxymethyl, dimethyl, and propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol involves multiple steps, starting from simpler organic precursors. The key steps typically include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Introduction of functional groups: The methoxymethyl, dimethyl, and propan-2-yl groups are introduced through selective alkylation and methylation reactions.

    Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as Pd/C (Palladium on carbon).

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: H2 with Pd/C or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield fully saturated hydrocarbons.

Scientific Research Applications

(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol:

    Chemistry: As a chiral building block for the synthesis of complex molecules.

    Biology: As a probe to study enzyme-substrate interactions due to its unique structure.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol: A similar compound with slight variations in the functional groups.

    (1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-diol: Another similar compound with different hydroxyl group positions.

Uniqueness

The uniqueness of (1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol

InChI

InChI=1S/C21H34O4/c1-12(2)14-6-8-20(4)10-16-15(7-9-21(16,24)11-25-5)13(3)18(22)19(23)17(14)20/h10,12-13,15,18-19,22-24H,6-9,11H2,1-5H3/b16-10+/t13-,15+,18-,19+,20-,21+/m1/s1

InChI Key

AKKFAKCBIIOLLX-AGWGZFLESA-N

Isomeric SMILES

C[C@@H]1[C@@H]\2CC[C@@](/C2=C/[C@]3(CCC(=C3[C@@H]([C@@H]1O)O)C(C)C)C)(COC)O

Canonical SMILES

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)O)C(C)C)C)(COC)O

Origin of Product

United States

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